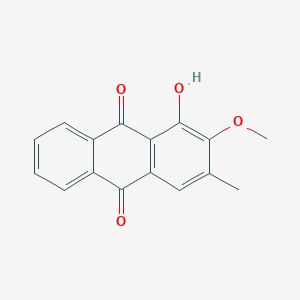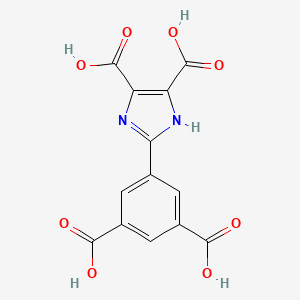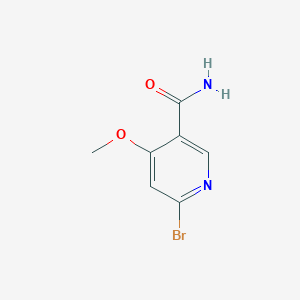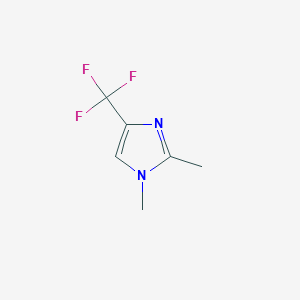
(6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 5th position, and a methanamine group at the 3rd position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-5-methylpyridine.
Functional Group Introduction: The methanamine group is introduced at the 3rd position of the pyridine ring through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include reduced forms of the pyridine ring or amines.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound can bind to specific receptors, influencing cellular responses.
Medicine:
Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Agriculture: The compound can be used in the formulation of agrochemicals.
Wirkmechanismus
The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, while the pyridine ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (6-Methoxy-5-methylpyridin-3-yl)methanol
- (6-Methoxy-5-methylpyridin-3-yl)acetic acid
- (6-Methoxy-5-methylpyridin-3-yl)ethylamine
Comparison:
- Structural Differences: The primary difference lies in the functional groups attached to the pyridine ring. While (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride has a methanamine group, the similar compounds have alcohol, carboxylic acid, or ethylamine groups.
- Chemical Properties: These structural differences lead to variations in solubility, reactivity, and stability.
- Biological Activity: The presence of different functional groups can significantly alter the biological activity and potential applications of these compounds.
Eigenschaften
CAS-Nummer |
1033439-61-0 |
|---|---|
Molekularformel |
C8H13ClN2O |
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
(6-methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-3-7(4-9)5-10-8(6)11-2;/h3,5H,4,9H2,1-2H3;1H |
InChI-Schlüssel |
CVGHSFWSWZFSDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1OC)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
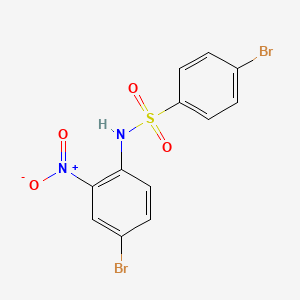
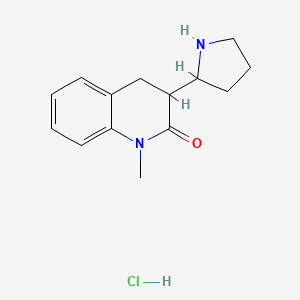

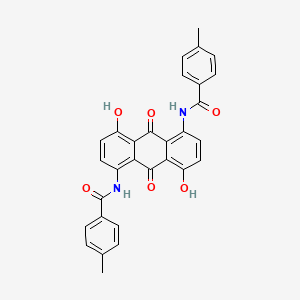
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)

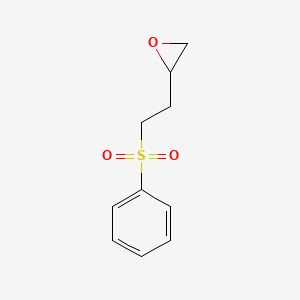
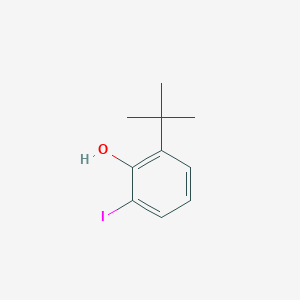
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)
